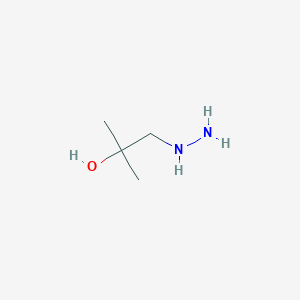

1-Hydrazinyl-2-methylpropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydrazinyl-2-methylpropan-2-ol is a chemical compound with the molecular formula C4H12N2O . It is used for research purposes .

Synthesis Analysis

The synthesis of 1-Hydrazinyl-2-methylpropan-2-ol involves the reaction of hydrazine hydrate with 1-chloro-2-methylpropan-2-ol in the presence of sodium hydroxide at 95°C . The reaction is stirred overnight and then cooled to room temperature. The volatiles are removed under reduced pressure, and the residue is treated with THF and diethyl ether. The precipitate that forms is removed by filtration, and the filtrate is concentrated under reduced pressure to provide the intermediate product .Molecular Structure Analysis

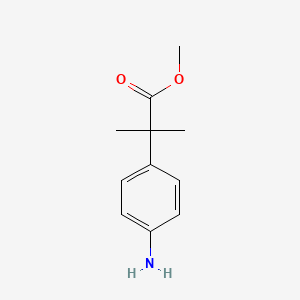

The molecular structure of 1-Hydrazinyl-2-methylpropan-2-ol is based on a propane molecule where one of the hydrogen atoms is replaced by a hydrazinyl group (NH2-NH2) and two of the hydrogen atoms are replaced by a methyl group (CH3) and a hydroxyl group (OH) respectively .Aplicaciones Científicas De Investigación

Biofuel Production Enhancement

1-Hydrazinyl-2-methylpropan-2-ol, through its related compounds, plays a crucial role in enhancing biofuel production. Research has shown that engineered ketol-acid reductoisomerase and alcohol dehydrogenase can enable anaerobic 2-methylpropan-1-ol production in Escherichia coli. This pathway, utilizing modified amino acid pathways and engineered enzymes, overcomes the cofactor imbalance problem, allowing for anaerobic isobutanol production at 100% theoretical yield. This development represents a significant step towards the commercialization of next-generation biofuels, highlighting the critical role of 1-Hydrazinyl-2-methylpropan-2-ol related pathways in achieving economically viable biofuel production processes (Bastian et al., 2011).

Advancements in Lipopeptide Synthesis

The chemoselective acylation of fully deprotected N-terminal alpha-hydrazino acetyl peptides, utilizing 1-Hydrazinyl-2-methylpropan-2-ol related compounds, has been instrumental in synthesizing lipopeptides. This methodology enables the creation of lipopeptides with high purity through acylation performed in specific buffer conditions, contributing significantly to the fields of biochemistry and pharmaceutical sciences by facilitating the synthesis of complex molecules for various applications (Bonnet et al., 2001).

Polymerization and Particle Formation

Research into the polymerization processes involving 1-Hydrazinyl-2-methylpropan-2-ol derivatives has led to the development of poly(2-hydroxyethyl methacrylate-co-N,O-dimethacryloylhydroxylamine) particles. This work, conducted through dispersion polymerization, not only contributes to the understanding of polymer science but also opens new avenues for creating materials with specific properties for industrial and medical applications (Horák & Chaykivskyy, 2002).

Antimalarial Compound Development

1-Hydrazinyl-2-methylpropan-2-ol and its derivatives have shown potential in the development of antimalarial compounds. Microwave-assisted ring opening of epoxides has been utilized to synthesize a variety of 1-aminopropan-2-ols, demonstrating efficacy against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. This research not only contributes to the fight against malaria but also demonstrates the potential of 1-Hydrazinyl-2-methylpropan-2-ol related compounds in medicinal chemistry (Robin et al., 2007).

Safety And Hazards

1-Hydrazinyl-2-methylpropan-2-ol is classified as a hazardous substance . It is associated with several hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this substance, including wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

1-hydrazinyl-2-methylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-4(2,7)3-6-5/h6-7H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEAMJDERQPMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydrazinyl-2-methylpropan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)

![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)

![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)

![3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B2796825.png)